molecular formula C9H9N3O2 B1315183 Methyl 6-amino-1H-indazole-7-carboxylate CAS No. 73907-98-9

Methyl 6-amino-1H-indazole-7-carboxylate

Cat. No.: B1315183
CAS No.: 73907-98-9
M. Wt: 191.19 g/mol
InChI Key: QHEAFURFKCHXJW-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate under acidic conditions can yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or carbonyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and carboxylate groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 6-amino-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEAFURFKCHXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505245
Record name Methyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-98-9
Record name Methyl 6-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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